

3-(1-Cyanoethyl)benzoyl chloride CAS number

42872-29-7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1-Cyanoethyl)benzoyl chloride

Cat. No.: B3061083

[Get Quote](#)

An In-depth Technical Guide to **3-(1-Cyanoethyl)benzoyl chloride**

CAS Number: 42872-29-7

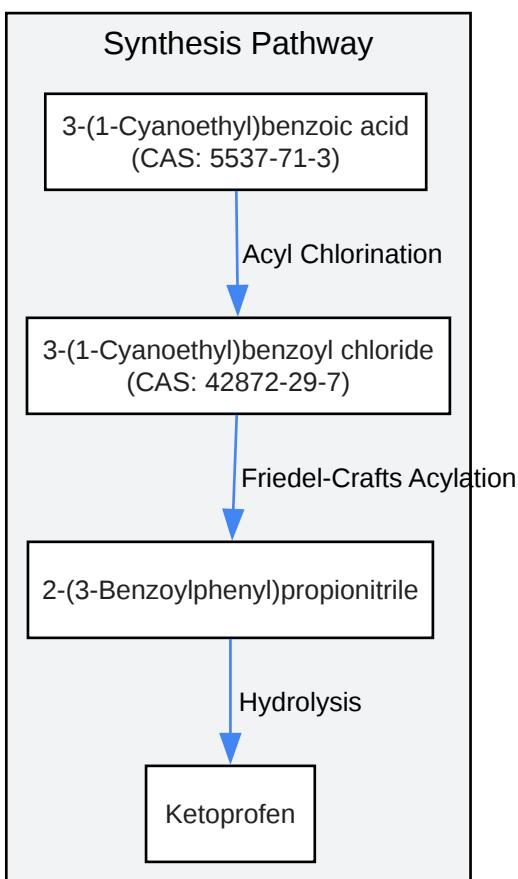
This technical guide provides a comprehensive overview of **3-(1-Cyanoethyl)benzoyl chloride**, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. This document details the compound's chemical and physical properties, synthesis, applications, and safety protocols, supported by experimental workflows and data tables.

Chemical and Physical Properties

3-(1-Cyanoethyl)benzoyl chloride is a derivative of benzoic acid and possesses the characteristic reactivity of an acyl chloride.^{[1][2][3]} It is a crucial building block in the synthesis of more complex molecules.^[4]

Table 1: Chemical Identifiers and Properties

Property	Value	Source
CAS Number	42872-29-7	[1] [2] [3] [5]
Molecular Formula	C10H8CINO	[1] [2] [3] [6]
Molecular Weight	193.63 g/mol	[1] [3]
EC Number	255-980-4	[1] [2] [3]
Canonical SMILES	CC(C#N)C1=CC(=CC=C1)C(=O)Cl	[1]
InChIKey	XXQNFMGCPMJJSJ-UHFFFAOYSA-N	[6]


Table 2: Physical and Computed Properties

Property	Value	Source
Boiling Point	305.9 °C at 760 mmHg (Predicted)	[1] [5]
Density	1.215 g/cm³ (Predicted)	[1] [5]
Flash Point	138.8 °C	[1]
Vapor Pressure	0.0008 mmHg at 25°C	[1]
XLogP3	2.7	[1] [2]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]
Exact Mass	193.0294416	[1]
Monoisotopic Mass	193.02943 Da	[6]

Synthesis and Application

3-(1-Cyanoethyl)benzoyl chloride is a pivotal intermediate, most notably in the pharmaceutical industry for the synthesis of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).^[4] It is typically prepared from its corresponding carboxylic acid, 3-(1-cyanoethyl)benzoic acid.^[4] The benzoyl chloride functional group provides a reactive site for acylation reactions, such as Friedel-Crafts acylation, to form the core structure of Ketoprofen.^[4]

The general applications of benzoyl chlorides are extensive, serving as intermediates in the production of pharmaceuticals, agrochemicals, dyes, and pigments.^{[7][8]} They are also utilized as polymerization initiators and in the manufacturing of personal care products.^{[8][9]}

[Click to download full resolution via product page](#)

Caption: Synthesis pathway from 3-(1-Cyanoethyl)benzoic acid to Ketoprofen.

Safety and Handling

As an acyl chloride, **3-(1-Cyanoethyl)benzoyl chloride** is expected to be reactive and requires careful handling. The GHS classification indicates it may cause an allergic skin reaction.[\[2\]](#) General safety precautions for benzoyl chlorides include avoiding contact with skin, eyes, and clothing, and working in a well-ventilated area.[\[10\]](#)

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard Statement	H317	May cause an allergic skin reaction. [2]
Precautionary Statement	P261	Avoid breathing dust/fume/gas/mist/vapors/spray. [2]
P272		Contaminated work clothing should not be allowed out of the workplace. [2]
P280		Wear protective gloves/protective clothing/eye protection/face protection. [2] [10]
P302+P352		IF ON SKIN: Wash with plenty of water. [2]
P333+P313		If skin irritation or rash occurs: Get medical advice/attention. [2]
P501		Dispose of contents/container to an approved waste disposal plant. [2]

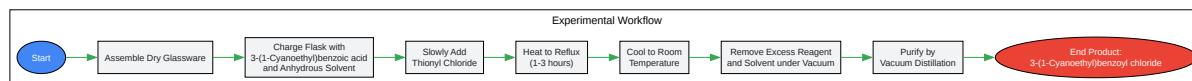
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from moisture.

First Aid Measures:

- Skin Contact: Immediately wash with plenty of water. If irritation or a rash develops, seek medical attention.[2][11]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][11]
- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10][11]
- Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10][11]

Experimental Protocols

While a specific, peer-reviewed protocol for the synthesis of **3-(1-Cyanoethyl)benzoyl chloride** is not readily available in the searched literature, a general and standard procedure for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride is provided below. This protocol is based on established organic chemistry principles.


Objective: To synthesize **3-(1-Cyanoethyl)benzoyl chloride** from 3-(1-Cyanoethyl)benzoic acid.

Materials:

- 3-(1-Cyanoethyl)benzoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous solvent (e.g., Toluene or Dichloromethane)
- Dry glassware (round-bottom flask, condenser, dropping funnel)
- Heating mantle
- Magnetic stirrer

Procedure:

- Setup: Assemble a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the apparatus is protected from atmospheric moisture with a drying tube (e.g., calcium chloride).
- Reaction:
 - Charge the flask with 3-(1-Cyanoethyl)benzoic acid and a suitable anhydrous solvent.
 - Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred suspension/solution via the dropping funnel. The reaction is often performed at room temperature or with gentle heating.
 - A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
- Reflux: Heat the reaction mixture to reflux for a period of 1-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the solid carboxylic acid.
- Work-up:
 - Allow the mixture to cool to room temperature.
 - Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken as thionyl chloride is corrosive.
- Purification: The crude **3-(1-Cyanoethyl)benzoyl chloride** can be purified by vacuum distillation to yield the final product.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-(1-Cyanoethyl)benzoyl chloride**.

Conclusion

3-(1-Cyanoethyl)benzoyl chloride, identified by CAS number 42872-29-7, is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of Ketoprofen. Its chemical properties and reactivity as an acyl chloride make it a versatile reagent in organic synthesis. Proper handling and adherence to safety protocols are essential when working with this compound. The provided information serves as a technical resource for researchers and professionals engaged in chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(1-Cyanoethyl)benzoyl chloride | lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. 3-(1-cyanoethyl)benzoyl chloride CAS#: 42872-29-7 [m.chemicalbook.com]
- 4. CN105037127A - Preparation method for ketoprofen - Google Patents [patents.google.com]
- 5. 3-(1-cyanoethyl)benzoyl chloride CAS#: 42872-29-7 [amp.chemicalbook.com]
- 6. PubChemLite - 3-(1-cyanoethyl)benzoyl chloride (C10H8ClNO) [pubchemlite.lcsb.uni.lu]
- 7. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]
- 8. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 9. vynova-group.com [vynova-group.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-(1-Cyanoethyl)benzoyl chloride CAS number 42872-29-7]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3061083#3-1-cyanoethyl-benzoyl-chloride-cas-number-42872-29-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com